molecular formula C19H13BrN2O2 B8437366 Methyl 4-(3-bromocarbazol-9-yl)nicotinate

Methyl 4-(3-bromocarbazol-9-yl)nicotinate

Cat. No.: B8437366
M. Wt: 381.2 g/mol
InChI Key: FZUOPONRAOZHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-bromocarbazol-9-yl)nicotinate is a useful research compound. Its molecular formula is C19H13BrN2O2 and its molecular weight is 381.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 4-(3-bromocarbazol-9-yl)pyridine-3-carboxylate

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)15-11-21-9-8-18(15)22-16-5-3-2-4-13(16)14-10-12(20)6-7-17(14)22/h2-11H,1H3

InChI Key

FZUOPONRAOZHAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

62.5 g (207 mmol) of methyl 4-carbazol-9-ylnicotinate in 2000 ml of DMF are cooled to −10° C., 37.3 g (207 mmol) of N-bromosuccinimide are added in portions, and the mixture is stirred at room temperature for 6 h. 500 ml of water are subsequently added to the mixture, which is then extracted with CH2Cl2. The organic phase is dried over MgSO4, and the solvent is removed in vacuo. The product is washed by stirring with hot toluene and filtered off with suction. Yield: 71 g (186 mmol), 90% of theory, purity according to 1H-NMR about 98%.
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.